N6-Dimethylaminomethylidene isoguanosine

Oligonucleotide Synthesis Phosphoramidite Chemistry Protecting Group Strategy

Standard isoguanosine lacks protection at the exocyclic N6-amino group, leading to branching and failure in automated solid-phase oligonucleotide synthesis. N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8) solves this with a DMF protecting group. - Enables defined-sequence oligomers containing isoguanosine for synthetic biology & aptamers - Serves as key intermediate for 5′-functionalized derivatives (thionucleosides, deoxy analogs) - Deprotects to bioactive isoguanosine (IC50 11-17 µM, AML cell lines) for SAR studies - Available in research quantities with documented purity

Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
Cat. No. B15597582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene isoguanosine
Molecular FormulaC13H18N6O5
Molecular Weight338.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/t6-,8-,9-,12-/m1/s1
InChIKeyVBDFGPWFFLJGON-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene Isoguanosine: Overview


N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8) is a protected purine nucleoside analog . It features an N6-dimethylaminomethylidene (DMF) protecting group on the isoguanine base, rendering it a critical intermediate for solid-phase oligonucleotide synthesis and a reference standard for regadenoson impurity profiling [1]. Its molecular formula is C13H18N6O5 with a molecular weight of 338.32 g/mol .

Building Block N6-protected isoguanosine phosphoramidite precursor
Synthesis Mode Automated solid-phase oligonucleotide assembly
Reactivity Control Mitigates exocyclic amine side reactions versus unprotected isoguanosine

N6-Dimethylaminomethylidene Isoguanosine: Structural Distinctions


In-class nucleoside analogs like isoguanosine (crotonoside) or N6-benzoyl isoguanosine exhibit distinct biological activities (e.g., FLT3/HDAC inhibition [1]) but lack the specific N6-dimethylaminomethylidene (DMF) moiety essential for controlled solid-phase oligonucleotide synthesis. Unprotected isoguanosine suffers from side reactions during phosphoramidite coupling, while larger formamidine protecting groups (e.g., diisobutyl formamidine) require extended coupling times and harsh deprotection conditions [2]. The DMF group uniquely balances hydrophilicity and steric bulk, enabling clean precipitation of intermediates and compatibility with standard DNA synthesis protocols [2]. Substituting with a different protected or unprotected analog compromises synthesis efficiency, purity, and ultimately the yield of target oligonucleotides.

Target N6-DMF isoguanosine
Required to prevent exocyclic amine side reactions in automated synthesis
Alternative Unprotected isoguanosine
Synthetic efficiency may drop sharply; side products may compromise purity
Alternative Other N6-substituted derivatives
Hydrogen bonding pattern differs; duplex stability may shift

N6-Dimethylaminomethylidene Isoguanosine: Key Evidence


Oligonucleotide Synthesis: DMF Protection Advantage

The N6-dimethylaminomethylidene (DMF) protecting group on isoguanosine phosphoramidites enables standard coupling times and conditions, whereas the larger diisobutyl formamidine group requires longer coupling times, double couplings, and higher phosphoramidite concentrations [1]. The DMF group's reduced size and hydrophobicity allow clean precipitation of nucleoside intermediates, eliminating the need for column purification after each synthesis step [1].

Protected Monomer Yield
Class-level inference
40% (monomer) / 76% (phosphoramidite)
Supports solid-phase synthesis workflow
Unprotected baseline not reported
Oligonucleotide Synthesis Phosphoramidite Chemistry Protecting Group Strategy

Duplex Stability with N6-DMF Modification

N6-Dimethylaminomethylidene isoguanosine exhibits defined long-term stability under recommended storage conditions, enabling predictable procurement and inventory planning . In contrast, unprotected isoguanosine (crotonoside) stability data are often reported under more restrictive conditions (e.g., -20°C, limited duration) without standardized long-term data [1].

Duplex Stability
Class-level inference
Sequence-dependent Tm shift
Altered base-pairing for expanded alphabet
isoG-isoC vs. G-C pairing context
Nucleoside Stability Storage Conditions Long-term Viability

Cytotoxic Activity of Isoguanosine Derivatives

Commercial N6-Dimethylaminomethylidene isoguanosine is routinely supplied with a minimum purity of 95% , providing a quantified benchmark for downstream applications. Unprotected isoguanosine (crotonoside) from natural sources may exhibit batch-to-batch variability in purity and tautomeric composition , introducing uncontrolled variables in experimental assays.

Cytotoxicity SAR
Class-level inference
Isoguanosine ED50 <100 μg/mL
Supports cytotoxicity endpoint review
N6-alkylation modulates activity
Compound Purity Analytical QC Research Reagent

Isoguanosine AML Cytotoxicity Benchmark

N6-Dimethylaminomethylidene isoguanosine (MW 338.32) is structurally distinct from its 2'-deoxy analog (N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, MW 322.30) . The presence of the 2'-hydroxyl group in the ribose moiety is essential for applications requiring RNA-like backbone properties or for subsequent derivatization steps that are not possible with the deoxy analog [1].

AML Cell Line IC50
Supporting evidence
11.6–17.2 μM (MV4-11, MOLM-13, KG-1)
Reported cell-model response context
Baseline for scaffold comparison
Nucleoside Chemistry Structural Differentiation Oligonucleotide Building Blocks

Selective 5′-Functionalization via N6-DMF Protection

N6-Dimethylaminomethylidene isoguanosine is identified as a related impurity (α-isomer impurity) of regadenoson, a selective adenosine A2A receptor agonist used in myocardial perfusion imaging . Its use as a reference standard ensures accurate quantification and control of this specific impurity in regadenoson drug substance and product, a role that generic nucleoside analogs cannot fulfill .

Chemoselective 5′-Modification
Class-level inference
Selective product formation
Enables synthesis of 5′-modified analogs
Diaryl disulfide / Bu3P conditions
Pharmaceutical Impurity Regadenoson Reference Standard

N6-Dimethylaminomethylidene Isoguanosine: Applications


Oligonucleotide Synthesis for Expanded Genetic Alphabet

The compound is used as a key intermediate for generating DMF-protected isoguanosine phosphoramidites [1]. Its N6-DMF group enables standard coupling efficiencies and eliminates the need for intermediate column purifications, directly reducing synthesis time and labor costs [1]. This application is critical for producing modified oligonucleotides containing isoguanine residues for aptamer selection, antisense research, and nucleic acid diagnostics.

5′-Modified Isoguanosine Probes & Bioconjugates

As a characterized α-isomer impurity of regadenoson , this compound serves as a certified reference standard for HPLC/UPLC-MS method development, validation, and routine release testing. Its procurement ensures accurate identification and quantification of this specific impurity in pharmaceutical manufacturing, fulfilling ICH Q3A/Q3B regulatory requirements.

Isoguanosine Prodrug Development for Anticancer Discovery

The N6-DMF group can be introduced efficiently using N,N-dimethylformamide dimethyl acetal [2], providing a stable protecting group that withstands subsequent 5'-O-protection and glycosylation reactions [1]. This enables the synthesis of novel isoguanosine analogs (e.g., UNA-isoguanine phosphoramidites [2]) with defined stereochemistry, expanding the toolbox of modified nucleosides for therapeutic discovery.

In Vitro Nucleoside Analog Comparative Studies (Reference Compound)

While the compound itself is not a direct therapeutic candidate, it serves as a valuable negative control or structural comparator in assays evaluating the biological activity of unprotected isoguanosine (crotonoside) [3]. The DMF group masks the N6 position, allowing researchers to delineate structure-activity relationships (SAR) in adenosine receptor binding or cellular kinase inhibition studies.

Application
Selection Property
Validation Focus
Oligonucleotide synthesis (expanded genetic alphabet)
N6-DMF protection for phosphoramidite coupling
Automated solid-phase synthesis efficiency
5′-modified isoguanosine probe synthesis
Chemoselective 5′-functionalization
Product purity and deprotection conditions
Isoguanosine scaffold SAR studies
Removable N6-DMF protecting group
Deprotection efficiency and cellular activity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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